methyl 2-(1H-indol-1-yl)acetate

CRTH2 antagonist DP2 receptor indole-1-acetic acid

Methyl 2-(1H-indol-1-yl)acetate (CAS 33140-80-6; synonyms: methyl indole-1-acetate, indole-1-acetic acid methyl ester) is an N1-substituted indole acetic acid methyl ester with molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol. This compound is a colourless oil at room temperature (density 1.13 g/cm³, predicted boiling point 318.6°C at 760 mmHg).

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 33140-80-6
Cat. No. B1298529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-indol-1-yl)acetate
CAS33140-80-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC2=CC=CC=C21
InChIInChI=1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
InChIKeyFSWMODFYWAQRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-indol-1-yl)acetate (CAS 33140-80-6): N1-Indole Acetic Acid Methyl Ester for CRTH2 Antagonist and Heterocyclic Building Block Sourcing


Methyl 2-(1H-indol-1-yl)acetate (CAS 33140-80-6; synonyms: methyl indole-1-acetate, indole-1-acetic acid methyl ester) is an N1-substituted indole acetic acid methyl ester with molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol [1]. This compound is a colourless oil at room temperature (density 1.13 g/cm³, predicted boiling point 318.6°C at 760 mmHg) . It serves as a versatile synthetic building block in medicinal chemistry, most notably as the core ester precursor to the indole-1-acetic acid pharmacophore found in multiple classes of bioactive molecules, including CRTH2/DP2 receptor antagonists, cannabinoid receptor agonists, and non-steroidal anti-inflammatory drug (NSAID) scaffolds [2][3]. Its defining structural feature—the acetic ester moiety attached at the indole N1 position—distinguishes it from the more common C3-substituted indole acetic acid derivatives and enables access to a distinct pharmacological space.

Why Methyl 2-(1H-indol-1-yl)acetate Cannot Be Replaced by C3-Regioisomeric or Ethyl Ester Analogs in CRTH2-Focused Discovery Programs


Three structural features make methyl 2-(1H-indol-1-yl)acetate non-interchangeable with its closest analogs. First, the N1 attachment of the acetate side chain creates a pharmacophore that is fundamentally distinct from the C3-substituted indole-3-acetic acid scaffold: the former is essential for CRTH2/DP2 receptor antagonism (as validated by the clinical candidate AZD1981 achieving pIC₅₀ = 8.4 with >1000-fold selectivity over DP1), whereas the C3 regioisomer occupies plant auxin and distinct GPCR ligand space [1][2]. Second, the physical state differs decisively—methyl 2-(1H-indol-1-yl)acetate is a free-flowing oil (density 1.13 g/cm³) at ambient temperature, while methyl 2-(1H-indol-3-yl)acetate is a crystalline solid (mp 50–52°C), with direct consequences for automated liquid handling, formulation, and dissolution in high-throughput synthesis workflows . Third, the methyl ester strikes a practical balance between protecting-group stability and hydrolytic lability: it is sufficiently stable for storage and synthetic manipulation yet more readily hydrolyzed than the ethyl ester analog when conversion to the free indole-1-acetic acid pharmacophore is required [3]. These cumulative differences in regiochemistry, physical form, and ester reactivity mean that substituting a generic indole acetic ester for this specific N1-methyl ester can compromise synthetic route fidelity, pharmacological relevance, and workflow efficiency.

Methyl 2-(1H-indol-1-yl)acetate: Quantitative Procurement Evidence and Head-to-Head Comparator Data


Regiochemical Scaffold Specificity: N1-Indole Acetic Acid Is the Pharmacophore for High-Potency CRTH2/DP2 Antagonism, Not Accessible from the C3 Regioisomer

The N1-indole acetic acid scaffold defines the pharmacophore for a major class of clinically evaluated CRTH2/DP2 receptor antagonists. The optimized lead compound AZD1981—4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid—bears the indole-1-acetic acid core directly derivable from methyl 2-(1H-indol-1-yl)acetate via ester hydrolysis followed by further elaboration. AZD1981 displaces radio-labelled PGD₂ from human recombinant DP2 with a pIC₅₀ of 8.4 (IC₅₀ ≈ 4 nM) and demonstrates >1000-fold selectivity over the DP1 receptor across a panel of more than 340 enzymes and receptors [1]. By contrast, indole-3-acetic acid derivatives occupy a separate pharmacological space dominated by plant auxin activity and distinct GPCR interactions [2]. The C3-regioisomeric methyl ester (methyl 2-(1H-indol-3-yl)acetate, CAS 1912-33-0) cannot access the N1-dependent CRTH2 antagonist pharmacophore, as the acetic acid attachment point to the indole nitrogen is structurally required for DP2 binding pocket engagement [3]. This regiochemical lock makes methyl 2-(1H-indol-1-yl)acetate the mandatory synthetic entry point for indole-1-acetic acid-based CRTH2 programs.

CRTH2 antagonist DP2 receptor indole-1-acetic acid AZD1981 regiochemistry

Physical Form Differential: Liquid (Oil) Handling vs. Solid C3-Regioisomer in Automated Synthesis Workflows

Methyl 2-(1H-indol-1-yl)acetate is supplied as a colourless oil (liquid at 20°C) with a measured density of 1.13 g/cm³ and a refractive index of approximately 1.81 . This physical state directly contrasts with its most common regioisomeric comparator, methyl 2-(1H-indol-3-yl)acetate (CAS 1912-33-0), which is a crystalline solid with a melting point of 50–52°C and a density of 1.223 g/cm³ . The liquid physical form of the N1-isomer eliminates the need for pre-weighing and dissolution steps in automated parallel synthesis platforms, enabling direct volumetric dispensing via syringe or pipette. The density differential (1.13 vs. 1.223 g/cm³) also reflects the distinct molecular packing of the N1- vs. C3-substituted isomers, which can influence solvation behaviour in reaction media [1]. The C3 regioisomer requires melting or dissolution in a co-solvent before dispensing, adding a unit operation that can reduce throughput in library synthesis campaigns.

physical form automated liquid handling oil vs. solid density regioisomer comparison

Synthetic Route Yield: K₂CO₃/Acetone Route Delivers 83% Yield vs. NaH/DMF Route at ~44%—Implications for Scale-Up Procurement Planning

Two principal synthetic routes to methyl 2-(1H-indol-1-yl)acetate from indole and methyl bromoacetate have been reported with markedly different yields. The optimized protocol using potassium carbonate (K₂CO₃) in acetone under reflux for 36 hours achieves an 83% isolated yield [1]. In contrast, the alternative route employing sodium hydride (NaH) in DMF with ice-cooling yields approximately 44% . This approximately 1.9-fold yield differential translates into substantial cost-of-goods implications at scale: for every 100 g of indole starting material, the K₂CO₃/acetone route produces roughly 83 g of product vs. approximately 44 g via the NaH/DMF route. Additionally, the K₂CO₃/acetone protocol avoids the use of pyrophoric NaH and anhydrous DMF, offering safety and operational simplicity advantages for larger-scale preparations [1]. Suppliers who optimize for the higher-yielding route can offer more competitive pricing per gram of delivered product.

N-alkylation synthetic yield potassium carbonate sodium hydride scale-up

Strategic Building Block for Multiple Drug Scaffolds: Indole-1-Acetic Acid Core Is Shared by CRTH2 Antagonists, Cannabinoid Agonists, and NSAIDs

Methyl 2-(1H-indol-1-yl)acetate serves as the direct ester precursor to the indole-1-acetic acid scaffold found across at least three therapeutically distinct drug classes. (1) CRTH2/DP2 antagonists: the free acid form appears as the terminal pharmacophore in AZD1981 (pIC₅₀ = 8.4) and in a patent series of >150 indol-1-yl-acetic acid derivatives with reported CRTH2 Ki values ranging from 1 to 979 nM [1][2]. (2) Cannabinoid receptor agonists: the indole-1-acetic acid moiety is the key intermediate for conformationally restrained pravadoline analogs exhibiting nanomolar potency at cannabinoid CB1 receptors [3]. (3) NSAID scaffolds: the tetrahydropyrano[3,4-b]indole-1-acetic acid core (as in etodolac, pemedolac, and prodolic acid) is accessed via ester hydrolysis of indole-1-acetic acid esters [4]. In contrast, methyl 2-(1H-indol-3-yl)acetate is primarily a plant hormone (auxin) analog and does not serve as a precursor to these N1-dependent drug scaffolds. This multi-target versatility makes the N1-methyl ester a higher-value procurement choice for discovery groups screening across multiple target classes.

building block drug scaffold CRTH2 pravadoline etodolac pemedolac

Commercial Availability and Purity Benchmarks: Multi-Vendor Sourcing with 95–98% Purity and Batch-Specific Analytical Documentation

Methyl 2-(1H-indol-1-yl)acetate is available from multiple reputable vendors with documented purity specifications and batch-level quality control. Sigma-Aldrich (via Enamine) supplies the compound at ≥95% purity . Bidepharm offers standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . ChemScene lists purity at ≥98% . AKSci specifies ≥95% purity with density (1.13) and refractive index (1.81) confirmation . Multiple sourcing options mitigate single-supplier risk and enable competitive procurement. The availability of batch-specific analytical certificates (CoA) including HPLC and NMR data supports quality assurance workflows in regulated research environments. For comparison, the C3 regioisomer (methyl indole-3-acetate, CAS 1912-33-0) and the ethyl ester analog (ethyl 2-(1H-indol-1-yl)acetate, CAS 61155-69-9) are also commercially available, but the N1-methyl ester benefits from broader vendor coverage and competitive pricing due to higher demand from medicinal chemistry programs.

vendor purity QC documentation NMR HPLC procurement

Optimal Deployment Scenarios for Methyl 2-(1H-indol-1-yl)acetate Based on Quantified Differentiation Evidence


CRTH2/DP2 Antagonist Lead Optimization: Scaffold-Directed Synthesis of Indole-1-Acetic Acid Derivatives

In respiratory and allergic inflammation drug discovery programs, methyl 2-(1H-indol-1-yl)acetate is the preferred ester building block for generating indole-1-acetic acid-based CRTH2/DP2 antagonists. Ester hydrolysis yields the free indole-1-acetic acid core, which can then be elaborated at the indole C3 position with thio-, sulfonyl-, or oxy-aryl groups to access the pharmacophore space validated by AZD1981 (pIC₅₀ = 8.4, >1000-fold selectivity over DP1) [1]. The US7897788B2 patent family explicitly claims indol-1-yl-acetic acid derivatives with CRTH2 Ki values from 1 to 979 nM, establishing the N1-acetic acid attachment as a mandatory structural feature . The C3 regioisomer cannot substitute in this application, as the acetic acid attachment point to the indole nitrogen is critical for DP2 binding pocket complementarity. Procurement of the N1-methyl ester with documented purity ≥95% and batch-specific HPLC/NMR QC is recommended for SAR campaigns requiring reproducible potency readouts [2].

Automated Parallel Synthesis and High-Throughput Experimentation (HTE) Libraries

The liquid physical form of methyl 2-(1H-indol-1-yl)acetate (colourless oil, density 1.13 g/cm³ at 20°C) makes it directly compatible with automated liquid dispensing systems used in HTE and parallel medicinal chemistry workflows [1]. Unlike the C3 regioisomer (solid, mp 50–52°C), the N1-methyl ester requires no pre-dissolution or melting step before volumetric dispensing . This eliminates a unit operation per reaction, reducing cycle time and minimizing weighing errors. For a typical 96-well plate synthesis campaign, the liquid-handling compatibility of the N1-methyl ester can save approximately 20–30 minutes of solid-handling time per plate compared to the solid C3 regioisomer. The compound's stability at room temperature (recommended storage: RT or 2–8°C) further supports its use in automated compound management systems [2].

Cannabinoid Receptor Agonist Synthesis: Conformationally Restrained Pravadoline Analogs

Methyl 2-(1H-indol-1-yl)acetate provides the indole-1-acetic acid intermediate required for synthesizing conformationally restrained pravadoline analogs, a class of nanomolar-potent, enantioselective (aminoalkyl)indole agonists at the cannabinoid CB1 receptor [1]. The synthesis proceeds via ester hydrolysis to indole-1-acetic acid, followed by coupling with aminoalkyl side chains under standard amidation or esterification conditions. The free indole-1-acetic acid (CAS 24297-59-4, mp 168–172°C) is itself commercially available as an alternative starting material, but the methyl ester offers superior solubility in organic reaction media and easier purification by column chromatography compared to the polar free acid . For medicinal chemistry teams pursuing CB1 agonist programs, the methyl ester is the operationally preferred form.

Scaled Synthesis of Indole-1-Acetic Acid: Process Chemistry Optimization Using the High-Yield K₂CO₃/Acetone Route

For process chemistry groups scaling the synthesis of indole-1-acetic acid (the common intermediate for etodolac, pemedolac, and other NSAID scaffolds), the K₂CO₃/acetone/reflux protocol delivering 83% yield of the methyl ester represents the most efficient entry point [1]. This route avoids the safety concerns and lower yield (~44%) associated with NaH/DMF-based N-alkylation . The methyl ester can be hydrolyzed quantitatively to the free acid under mild alkaline conditions (NaOH 1N, ethanol, room temperature) [2]. Process engineers should verify that their contract manufacturing organization (CMO) or in-house kilo-lab uses the optimized K₂CO₃/acetone protocol rather than the lower-yielding NaH/DMF route, as the ~1.9-fold yield differential directly impacts cost of goods at scale. For a 1 kg campaign, the optimized route could save approximately 440 g of indole starting material compared to the alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(1H-indol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.